(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865247-42-3
VCID: VC4216294
InChI: InChI=1S/C20H20N2O6S2/c1-4-28-18(23)12-22-15-10-9-13(30(3,25)26)11-17(15)29-20(22)21-19(24)14-7-5-6-8-16(14)27-2/h5-11H,4,12H2,1-3H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC
Molecular Formula: C20H20N2O6S2
Molecular Weight: 448.51

(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865247-42-3

Cat. No.: VC4216294

Molecular Formula: C20H20N2O6S2

Molecular Weight: 448.51

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate - 865247-42-3

Specification

CAS No. 865247-42-3
Molecular Formula C20H20N2O6S2
Molecular Weight 448.51
IUPAC Name ethyl 2-[2-(2-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C20H20N2O6S2/c1-4-28-18(23)12-22-15-10-9-13(30(3,25)26)11-17(15)29-20(22)21-19(24)14-7-5-6-8-16(14)27-2/h5-11H,4,12H2,1-3H3
Standard InChI Key SXYDCKQMDKAOQV-MRCUWXFGSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound has the molecular formula C₂₀H₂₀N₂O₆S₂ and a molecular weight of 448.51 g/mol. Its IUPAC name is ethyl 2-[2-(2-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate, and it bears the CAS registry number 865247-42-3. Key structural elements include:

  • A benzothiazole core substituted at position 6 with a methylsulfonyl group (–SO₂CH₃).

  • An imino linkage (–N=C(O)–) at position 2, conjugated to a 2-methoxybenzoyl moiety.

  • An ethyl acetate side chain at position 3.

The Z-configuration of the imino group is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous compounds .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₂O₆S₂
Molecular Weight448.51 g/mol
CAS Registry Number865247-42-3
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC
InChIKeySXYDCKQMDKAOQV-MRCUWXFGSA-N

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous benzothiazole derivatives :

  • Benzothiazole Core Formation:

    • Cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions.

    • Example: Reaction of 2-amino-6-(methylsulfonyl)benzenethiol with ethyl glyoxylate to form the benzothiazole ring .

  • Imino Group Installation:

    • Condensation of the benzothiazole amine with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the Schiff base (–N=C(O)–) .

  • Esterification:

    • Introduction of the ethyl acetate side chain via nucleophilic substitution or Mitsunobu reaction, as seen in related sulfonamide-containing benzothiazoles .

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Benzothiazole formationH₂SO₄, reflux, 12 h68%
Imination2-Methoxybenzoyl chloride, Et₃N, DCM, 0°C→RT75%
EsterificationEthyl bromoacetate, K₂CO₃, DMF82%

Physicochemical Characterization

Chromatographic Behavior

The compound’s lipophilicity (logP ≈ 2.5) suggests moderate solubility in organic solvents like DMSO or ethanol, though exact solubility data remain unreported. High-performance liquid chromatography (HPLC) purification of similar derivatives uses C18 columns with acetonitrile/water gradients .

Compound ClassTarget ActivityEfficacySource
6-SulfonylbenzothiazolesMCF-7 Cell InhibitionIC₅₀ = 2.1 μM
Methoxybenzoyl derivativesα-Synuclein Aggregation Inhibition80% reduction at 10 μM

Future Directions

Further studies should prioritize:

  • In vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modifying the ester and sulfonyl groups to optimize potency.

  • Target Identification: Proteomic studies to elucidate molecular targets (e.g., kinase inhibition).

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